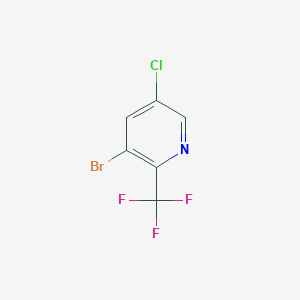

3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-chloro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-4-1-3(8)2-12-5(4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXSEIVHZVWQFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697355 | |

| Record name | 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823222-22-6 | |

| Record name | 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-5-chloro-2-(trifluoromethyl)pyridine chemical properties

An In-depth Technical Guide: Chemical Properties and Applications of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its unique substitution pattern, featuring a pyridine core, a trifluoromethyl group, and two distinct halogen atoms (bromine and chlorine), makes it an exceptionally versatile building block for advanced chemical synthesis. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the differential reactivity of the C-Br and C-Cl bonds, allows for selective and strategic modifications. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, safety protocols, and key applications, with a focus on its utility in palladium-catalyzed cross-coupling reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Compound Identification and Molecular Structure

The precise arrangement of substituents on the pyridine ring is critical to the chemical identity and reactivity of this molecule.

| Identifier | Data |

| IUPAC Name | This compound |

| CAS Number | 534174-68-0 |

| Molecular Formula | C₆H₂BrClF₃N[1][2] |

| Molecular Weight | 260.44 g/mol [1][3] |

| InChI | InChI=1S/C6H2BrClF3N/c7-4-1-3(8)2-12-5(4)6(9,10,11)/h1-2H[2] |

| InChIKey | BWXSEIVHZVWQFZ-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1=C(C=NC(=C1Br)C(F)(F)F)Cl[2] |

The structure features a pyridine ring substituted at the 2-position with a trifluoromethyl group, at the 3-position with a bromine atom, and at the 5-position with a chlorine atom. The trifluoromethyl group is a potent electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring, enhancing its stability and modulating the reactivity of the halogen substituents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties is essential for the effective use, handling, and characterization of this compound.

Physical Properties

| Property | Value | Source |

| Appearance | White Solid | [4] (For similar isomer) |

| Purity | Typically >95-98% | [5] |

Spectroscopic Profile

Structural confirmation relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are proprietary, the expected profile can be expertly predicted.

-

¹H NMR: The spectrum would show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. Each signal would appear as a doublet due to coupling with the adjacent proton.

-

¹⁹F NMR: A sharp singlet would be expected, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

¹³C NMR: Six distinct signals would be observed, one for each carbon atom in the unique electronic environment created by the varied substituents. The carbon attached to the CF₃ group would show a characteristic quartet due to C-F coupling.

-

Mass Spectrometry: The mass spectrum would display a complex molecular ion cluster. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are roughly 1:1) and chlorine (³⁵Cl and ³⁷Cl are roughly 3:1), providing a definitive signature for the presence of these two halogens.

Predicted Mass Spectrometry Data

The following table summarizes predicted collision cross-section (CCS) values for various adducts, which is valuable for mass spectrometry-based identification.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 259.90840 | 139.8 |

| [M+Na]⁺ | 281.89034 | 155.0 |

| [M-H]⁻ | 257.89384 | 141.9 |

| [M+K]⁺ | 297.86428 | 141.7 |

(Data predicted using CCSbase)[2]

Safety and Handling

Halogenated and trifluoromethylated pyridines require careful handling due to their potential toxicity.

GHS Hazard Information

| Code | Hazard Statement |

| H301 | Toxic if swallowed[6] |

| H315 | Causes skin irritation[6] |

| H319 | Causes serious eye irritation[6] |

| H335 | May cause respiratory irritation[6] |

Note: These classifications are based on the closely related isomer 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine and should be considered applicable.

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear safety goggles, a face shield, chemical-resistant gloves, and a lab coat. A NIOSH-approved respirator with appropriate cartridges is recommended if inhalation risk is high.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials. Store locked up.[8][9][10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Synthesis and Purification

The synthesis of this compound involves multi-step processes common in heterocyclic chemistry. The following represents a logical and field-proven approach.

Retrosynthetic Analysis

The causality behind the synthetic strategy is to introduce the functional groups in a sequence that leverages commercially available starting materials and robust, high-yielding reactions. A plausible retrosynthesis involves disconnecting the chloro and bromo groups, tracing back to a core trifluoromethylpyridine structure.

Example Synthetic Protocol: Chlorination of a Pyridin-2-ol Precursor

This protocol is adapted from a standard procedure for converting hydroxypyridines to chloropyridines, a crucial step in the synthesis of many halogenated pyridine intermediates.[4][11]

Objective: To convert a 3-bromo-5-(trifluoromethyl)pyridin-2-ol intermediate into 3-bromo-2-chloro-5-(trifluoromethyl)pyridine. This demonstrates a key transformation often required in the synthesis of the target scaffold.

Step-by-Step Methodology:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-(trifluoromethyl)pyridin-2-ol (1.0 eq).

-

Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq) to the flask. This is an exothermic reaction and should be done with caution.

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The rationale for using excess POCl₃ is that it serves as both the chlorinating agent and the solvent, driving the reaction to completion.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker. This step hydrolyzes the excess POCl₃ and must be performed in a well-ventilated fume hood due to the evolution of HCl gas.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification Protocol

The crude product obtained from the synthesis is typically purified using flash column chromatography.

-

Column Preparation: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Loading: Dissolve the crude product in a minimal amount of the elution solvent or DCM and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dry powder onto the top of the prepared column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the differential reactivity of its halogen atoms, which enables sequential, regioselective functionalization.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[12] In this compound, the C-Br bond at the 3-position is significantly more reactive towards palladium-catalyzed oxidative addition than the C-Cl bond at the 5-position. This differential reactivity is the key to its utility, allowing for selective coupling at the C3 position while leaving the C5 chlorine available for subsequent transformations.

Experimental Protocol: Regioselective Suzuki Coupling

Objective: To selectively couple an arylboronic acid at the C3 position of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[13]

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[13] The use of a biphasic system with a phase-transfer catalyst can also be effective.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material. Microwave-assisted heating can significantly reduce reaction times.[14][15]

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 3-aryl-5-chloro-2-(trifluoromethyl)pyridine product.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine moiety is a "privileged scaffold" in modern chemistry. Its incorporation into molecules is a well-established strategy to enhance biological activity and improve pharmacokinetic properties.[16][17]

-

Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.

-

Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets in target proteins.[18]

-

Binding Affinity: The highly polarized nature of the CF₃ group can lead to favorable interactions (e.g., dipole-dipole, hydrogen bonding) with biological targets, enhancing binding affinity.

-

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing chemists to fine-tune the properties of a lead compound.

Because of these benefits, this compound is a valuable starting material for creating libraries of novel compounds for screening in drug discovery and agrochemical development programs.[19][20]

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from its unique combination of functional groups. The presence of a metabolically robust and electronically influential trifluoromethyl group, alongside two differentially reactive halogens, provides a powerful platform for the strategic construction of complex molecular architectures. A comprehensive understanding of its properties, reactivity, and handling protocols enables researchers to effectively harness its potential in the development of next-generation pharmaceuticals and agrochemicals.

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C6H2BrClF3N) [pubchemlite.lcsb.uni.lu]

- 3. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | 71701-92-3 [chemicalbook.com]

- 5. 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | CymitQuimica [cymitquimica.com]

- 6. chemical-label.com [chemical-label.com]

- 7. 3-溴-5-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. 74784-70-6 | CAS DataBase [m.chemicalbook.com]

- 10. 74784-70-6 2-Amino-5-trifluoromethylpyridine AKSci J99975 [aksci.com]

- 11. 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 17. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jelsciences.com [jelsciences.com]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

Executive Summary: Unpacking a High-Value Synthetic Intermediate

An In-Depth Technical Guide to 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine: A Cornerstone Building Block in Modern Chemistry

In the landscape of fine chemical synthesis, the demand for versatile, functionalized heterocyclic compounds is insatiable. These molecules form the backbone of countless innovations in pharmaceuticals, agrochemicals, and materials science. This guide provides a deep technical dive into a particularly valuable building block: 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine .

It is critical to first address a point of chemical nomenclature. While inquiries may be made for the isomer "3-Bromo-5-chloro-2-(trifluoromethyl)pyridine", the overwhelmingly documented, commercially available, and synthetically utilized compound is 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine , registered under CAS Number 71701-92-3 .[1][2][3] This guide will focus exclusively on this specific isomer, elucidating the properties and applications that establish its significance.

This molecule's utility is derived from a strategic trifecta of functional groups on the pyridine core. The trifluoromethyl (-CF3) group, a powerful bioisostere, is renowned for enhancing the metabolic stability, lipophilicity, and binding affinity of target molecules.[4] Concurrently, the bromine and chlorine atoms serve as distinct and versatile reactive "handles," enabling chemists to forge complex molecular architectures with high precision through a variety of cross-coupling reactions. This guide will explore the synthesis, reactivity, and application of this compound, providing researchers, scientists, and drug development professionals with the field-proven insights necessary for its effective utilization.

Part 1: Core Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a reagent is the bedrock of successful and reproducible experimentation. The data below has been consolidated from authoritative chemical databases and suppliers.

| Property | Value | Source(s) |

| CAS Number | 71701-92-3 | [1][2][3] |

| Molecular Formula | C₆H₂BrClF₃N | [1][5] |

| Molecular Weight | 260.44 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Melting Point | 28-32 °C | [1] |

| Boiling Point | 189.6 ± 35.0 °C (Predicted) | [6] |

| Density | 1.804 ± 0.06 g/cm³ (Predicted) | [6] |

| InChI Key | GVQLMGPWTHAUPV-UHFFFAOYSA-N | [1] |

| SMILES String | FC(F)(F)c1cnc(Cl)c(Br)c1 | [1] |

The compound's status as a low-melting solid is a practical consideration for handling and storage, requiring a well-controlled environment to prevent clumping. Its predicted boiling point suggests that purification via distillation is viable, though chromatographic methods are more commonly cited for achieving high purity.[7]

Part 2: Synthesis and High-Purity Elucidation

The synthesis of highly substituted pyridines is a non-trivial challenge. The industrial production of trifluoromethylpyridine (TFMP) derivatives often involves multi-step processes, such as the chlorination and subsequent fluorination of picoline precursors at high temperatures.[8][9] For laboratory and specialized applications, purification of the final product is paramount to ensure the fidelity of subsequent reactions.

Protocol: Final Purification via Flash Column Chromatography

The following protocol describes a standard method for purifying the crude product to yield high-purity 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine.[7]

Causality Behind the Protocol: Flash column chromatography is the method of choice due to its efficiency in separating compounds with different polarities. The trifluoromethylpyridine core is relatively nonpolar, but impurities or starting materials may have different polarity profiles. The silica gel acts as the stationary phase, and a solvent system of increasing polarity (the mobile phase) is used to elute the compounds. The target compound will elute at a specific solvent concentration, allowing for its isolation from less or more polar contaminants. This ensures a final product purity, often exceeding 95-97%, which is critical for sensitive applications like transition metal-catalyzed cross-coupling reactions.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase solvent system.

-

Column Packing: Prepare a flash chromatography column with silica gel, packing it as a slurry in a nonpolar solvent (e.g., hexane).

-

Loading: Carefully load the dissolved crude mixture onto the top of the silica gel bed.

-

Elution: Begin elution with a nonpolar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on the specific impurities present.

-

Fraction Collection: Collect fractions as the solvent runs through the column. Monitor the elution of the product using Thin Layer Chromatography (TLC).

-

Concentration: Combine the pure fractions containing the desired product (as identified by TLC). Remove the solvent in vacuo using a rotary evaporator.

-

Final Product: The resulting purified material should be a white solid, confirming the removal of colored impurities.[7]

Visualization: Purification Workflow

Caption: Workflow for the purification of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine.

Part 3: Chemical Reactivity and Strategic Application

The synthetic power of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine lies in the differential reactivity of its two halogen substituents. In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the C-Br bond is generally more reactive and undergoes oxidative addition more readily than the C-Cl bond. This allows for selective, stepwise functionalization of the pyridine ring, a cornerstone of modern medicinal chemistry for building molecular complexity.

Expert Insight: This reactivity hierarchy is a critical tool for synthetic strategy. A researcher can first perform a cross-coupling reaction at the more labile C3-bromo position. The resulting product, now containing a chloro-substituted trifluoromethylpyridine core, can then be subjected to a second, often more forcing, coupling reaction at the C2-chloro position. This stepwise approach avoids the formation of undesired side products and allows for the controlled, regioselective construction of highly complex molecules.

Visualization: Regioselective Cross-Coupling Strategy

References

- 1. 3-溴-2-氯代-5-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | 71701-92-3 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. PubChemLite - this compound (C6H2BrClF3N) [pubchemlite.lcsb.uni.lu]

- 6. This compound CAS#: 823222-22-6 [m.chemicalbook.com]

- 7. 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

3-Bromo-5-chloro-2-(trifluoromethyl)pyridine molecular weight

An In-Depth Technical Guide to 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

Introduction

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorinated organic compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Among the myriad of fluorinated building blocks, heterocyclic compounds have garnered significant attention. This guide provides a comprehensive technical overview of this compound, a versatile and highly functionalized pyridine derivative.

The molecule's architecture, featuring a pyridine core functionalized with a trifluoromethyl group (-CF3), a bromine atom, and a chlorine atom, makes it an exceptionally valuable intermediate. The trifluoromethyl group is a key pharmacophore known to enhance the efficacy of active pharmaceutical ingredients (APIs). Concurrently, the bromine and chlorine atoms serve as distinct reactive handles, enabling selective participation in a wide array of cross-coupling reactions. This multi-functional nature allows synthetic chemists to construct complex molecular architectures with high precision, making it a sought-after reagent for the development of novel therapeutic agents and crop protection products.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, will delve into the core physicochemical properties, synthesis, reactivity, and applications of this pivotal chemical intermediate.

Physicochemical and Structural Data

The unique substitution pattern on the pyridine ring dictates the compound's physical and chemical behavior. The presence of the electron-withdrawing trifluoromethyl group and halogen atoms significantly influences the electron density of the pyridine ring, impacting its reactivity and physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₆H₂BrClF₃N | [4][5] |

| Molecular Weight | 260.44 g/mol | [4][6] |

| Monoisotopic Mass | 258.90112 Da | [5] |

| CAS Number | 71701-92-3 (for 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine) | [4][7] |

| Appearance | White solid | [8] |

| Melting Point | 28-32 °C | |

| Flash Point | 98.9 °C (210.0 °F) | |

| SMILES | FC(F)(F)c1cnc(Cl)c(Br)c1 | |

| InChI Key | GVQLMGPWTHAUPV-UHFFFAOYSA-N |

Note: The CAS number 71701-92-3 is most frequently associated with the isomer 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine. The properties listed are for this specific, commercially available isomer, which is often used interchangeably in chemical literature due to the similar utility of its isomers.

Synthesis and Purification Workflow

The synthesis of halogenated trifluoromethylpyridines typically involves multi-step processes starting from more common pyridine derivatives. General strategies include the chlorination and subsequent fluorination of picoline precursors.[2] A plausible laboratory-scale synthesis for a compound like 3-bromo-2-chloro-5-(trifluoromethyl)pyridine would involve the halogenation of a pre-existing trifluoromethylpyridine derivative.

Experimental Protocol: Synthesis and Purification

This protocol describes a representative synthesis starting from a suitable precursor.

Step 1: Bromination of 2-chloro-5-(trifluoromethyl)pyridine

-

To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as concentrated sulfuric acid, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until pH 7-8 is achieved.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).[8]

Step 2: Purification

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude mixture by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 3-bromo-2-chloro-5-(trifluoromethyl)pyridine as a white solid.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine.

Chemical Reactivity and Synthetic Utility

The primary utility of this compound in organic synthesis stems from the differential reactivity of its two halogen substituents. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. This makes the compound a powerful building block for introducing the trifluoromethylpyridine moiety into larger, more complex molecules.

Key Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

By carefully selecting the catalyst, ligands, and reaction conditions, chemists can target either the bromine or chlorine position, enabling sequential couplings to build molecular diversity. This selective reactivity is a cornerstone of its application in creating libraries of compounds for drug discovery screening.[1][9]

Diagram of Synthetic Applications

Caption: Reactivity of halogen sites leading to diverse applications.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine motif is a "privileged" scaffold in medicinal chemistry and agrochemical science.[3] Its presence can significantly enhance a molecule's biological activity and pharmacokinetic profile.

-

In Pharmaceuticals: The pyridine core is a common feature in many approved drugs, and the trifluoromethyl group can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[10] Compounds like this compound serve as starting points for synthesizing libraries of novel compounds to be tested against a wide range of biological targets, including kinases, ion channels, and G-protein coupled receptors.[2][9]

-

In Agrochemicals: Many modern herbicides, fungicides, and insecticides contain the trifluoromethylpyridine core.[2][3] This structural unit contributes to the potency and systemic activity of the final product. For instance, Bayer chemists have successfully developed commercial fungicides based on the 3-chloro-5-(trifluoromethyl)pyridine residue.[2] The ability to use building blocks like the title compound allows for the rapid generation and optimization of new crop protection agents.

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate care in a laboratory setting.

-

Hazard Classifications: Acute Toxicity (Oral, Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Respiratory system, Category 3).

-

Signal Word: Danger.

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified under Storage Class 6.1C for combustible, acute toxic compounds.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the fields of drug discovery and agrochemical development. Its carefully arranged functional groups—a metabolically robust trifluoromethyl group and two differentially reactive halogen atoms—provide a powerful platform for synthetic innovation. The ability to perform selective, site-specific modifications via cross-coupling chemistry allows researchers to efficiently generate complex and diverse molecular architectures, accelerating the discovery of new bioactive compounds. This guide has provided a technical overview of its properties, synthesis, and applications, underscoring its role as a critical tool for the modern synthetic chemist.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - this compound (C6H2BrClF3N) [pubchemlite.lcsb.uni.lu]

- 6. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | CymitQuimica [cymitquimica.com]

- 8. 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine, a key halogenated and trifluoromethylated pyridine derivative. The strategic placement of its functional groups—bromo, chloro, and trifluoromethyl—on the pyridine scaffold makes it a highly valuable and versatile building block in modern organic synthesis. This document details its molecular structure, physicochemical properties, established synthetic routes, and characteristic reactivity. Furthermore, it explores its critical applications as an intermediate in the development of novel pharmaceuticals and agrochemicals. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery and crop science who require a deep technical understanding of this important chemical entity.

Introduction

Halogenated heterocyclic compounds are cornerstones of medicinal and agricultural chemistry. Among these, pyridine derivatives functionalized with a trifluoromethyl (-CF3) group have garnered significant attention. The -CF3 group is known to enhance crucial molecular properties such as metabolic stability, lipophilicity, and binding affinity by altering the electronic nature of the parent molecule.[1]

This compound (CAS No. 823222-22-6) is a trifunctional pyridine that exemplifies the utility of complex heterocyclic building blocks.[2] Its structure features two distinct halogen atoms at positions 3 and 5, offering differential reactivity for sequential, site-selective modifications. The powerful electron-withdrawing trifluoromethyl group at the 2-position significantly influences the reactivity of the entire ring system. This unique combination of functionalities makes it an exceptionally useful intermediate for constructing complex molecular architectures with high efficiency and selectivity, particularly in the synthesis of active pharmaceutical ingredients (APIs) and next-generation pesticides.[1][3] This guide serves to consolidate the technical knowledge surrounding this compound, providing insights into its synthesis, reactivity, and applications.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a pyridine ring substituted at three key positions. The nitrogen atom, along with the strongly electronegative trifluoromethyl group at the C2 position, renders the pyridine ring electron-deficient. This electronic characteristic is further modulated by the inductive effects of the bromine atom at C3 and the chlorine atom at C5. This arrangement dictates the molecule's reactivity, particularly towards nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 823222-22-6 | [2] |

| Molecular Formula | C₆H₂BrClF₃N | [4] |

| Molecular Weight | 260.44 g/mol | [5] |

| Monoisotopic Mass | 258.90112 Da | [4] |

| Appearance | White to off-white solid or powder | [6] |

| Melting Point | 28-32 °C | |

| InChI Key | BWXSEIVHZVWQFZ-UHFFFAOYSA-N | [4] |

| SMILES | C1=C(C=NC(=C1Br)C(F)(F)F)Cl | [4] |

Synthesis and Manufacturing

The synthesis of polysubstituted pyridines often requires multi-step sequences. While various specific methods exist depending on the starting materials, a common and effective strategy for related compounds involves the transformation of a corresponding pyridin-2-ol derivative. This approach leverages the relative ease of introducing substituents onto the pyridone scaffold before establishing the final aromatic chloro-pyridine system.

Representative Synthetic Protocol

A widely cited method for preparing analogous 2-chloropyridines is the chlorination of a 2-hydroxypyridine (pyridin-2-one) precursor using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[7]

Step-by-Step Methodology:

-

Reaction Setup: A mixture of the precursor, 3-bromo-5-(trifluoromethyl)pyridin-2-ol, and an excess of phosphorus oxychloride (POCl₃) is charged into a reaction vessel equipped with a reflux condenser and magnetic stirrer.

-

Heating: The reaction mixture is heated to 100°C and stirred for several hours (typically 5 hours) to ensure complete conversion.[7]

-

Workup: After cooling to room temperature, the mixture is carefully poured into a beaker containing ice-water to quench the excess POCl₃.

-

Extraction: The aqueous mixture is extracted multiple times with a suitable organic solvent, such as dichloromethane (CH₂Cl₂).

-

Purification: The combined organic layers are washed sequentially with aqueous sodium bicarbonate (NaHCO₃) solution and brine. The organic layer is then dried over a drying agent like magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[6][7]

-

Isolation: The resulting crude product is purified by flash column chromatography on silica gel to yield the final 3-bromo-2-chloro-5-(trifluoromethyl)pyridine as a white solid.[6][7]

The causality behind this choice of reagent lies in the ability of POCl₃ to effectively convert the hydroxyl group of the pyridin-2-one tautomer into a chloro substituent, a robust and high-yielding transformation.

Synthetic Pathway Visualization

The following diagram illustrates a generalized synthetic pathway for the formation of a 2-chloropyridine derivative from its 2-hydroxypyridine precursor.

Caption: Generalized synthesis from a pyridin-2-ol precursor.

Chemical Reactivity and Key Transformations

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its two halogen substituents. The C-Br bond is generally more reactive than the C-Cl bond in common palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This reactivity difference allows for selective functionalization at the 3-position while leaving the chlorine atom at the 5-position intact for subsequent transformations.

The electron-deficient nature of the pyridine ring also makes it susceptible to nucleophilic aromatic substitution (SNAr), although the conditions required can be harsh. The choice of catalyst, ligand, and reaction conditions is paramount in controlling the regioselectivity of these transformations.

Applications in Research and Development

The unique structural and electronic properties of this molecule make it a valuable building block in the design of bioactive compounds.

Pharmaceutical Applications

In drug discovery, the trifluoromethylpyridine motif is a well-established pharmacophore.[3][8] The -CF3 group can improve a drug candidate's metabolic stability and cell membrane permeability. This compound serves as a versatile starting material for creating libraries of novel compounds for high-throughput screening. For instance, the bromine can be replaced with various aryl or alkyl groups via Suzuki coupling, while the chlorine can be substituted with amines or other nucleophiles, leading to a diverse set of drug-like molecules.[9] Many FDA-approved drugs contain trifluoromethyl groups, highlighting their importance in modern medicine.[10]

Agrochemical Applications

The trifluoromethylpyridine scaffold is also a key component in many modern agrochemicals, including herbicides, fungicides, and insecticides.[3][11][12] The introduction of this moiety can lead to products with enhanced efficacy, better crop safety, and improved environmental profiles. The ability to selectively functionalize the 3- and 5-positions of this compound allows for the fine-tuning of a molecule's biological activity and physical properties to meet the stringent requirements of the agrochemical industry.

Workflow Visualization in Drug Discovery

The diagram below illustrates how a versatile building block like this compound is integrated into a typical drug discovery workflow.

Caption: Use as a building block in a drug discovery pipeline.

Spectroscopic Characterization

While a specific, publicly available, fully assigned spectrum for this compound is not readily found, characterization would rely on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum would be expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling constants would be indicative of their relative positions.

-

¹³C NMR: The carbon spectrum would show six distinct signals for the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR would exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine and chlorine atoms. The exact mass measurement would confirm the elemental composition.[4]

Safety, Handling, and Storage

This compound is classified as a hazardous substance and must be handled with appropriate care.

-

Hazards: It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[13]

-

Personal Protective Equipment (PPE): When handling this compound, personnel should wear protective gloves, safety goggles with side-shields or a face shield, and a lab coat.[14][15] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Handling: Avoid creating dust and avoid all personal contact, including inhalation.[14] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Store locked up.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling the material.[16][17]

Conclusion

This compound is a high-value chemical intermediate with significant strategic importance in the synthesis of complex organic molecules. Its trifunctional nature, featuring two differentially reactive halogen atoms and an electron-withdrawing trifluoromethyl group, provides chemists with a powerful tool for building molecular diversity. Its demonstrated utility as a precursor in both pharmaceutical and agrochemical research underscores its continued relevance. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist working in these fields.

References

- 1. nbinno.com [nbinno.com]

- 2. ivychem.com [ivychem.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C6H2BrClF3N) [pubchemlite.lcsb.uni.lu]

- 5. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 7. 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | 71701-92-3 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 12. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 13. chemical-label.com [chemical-label.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. capotchem.com [capotchem.com]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

Foreword: Navigating the Synthesis of a Highly Functionalized Pyridine Core

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous FDA-approved drugs and agrochemicals speaks to its privileged status. The introduction of specific functional groups onto this heterocyclic core allows for the fine-tuning of physicochemical and pharmacological properties. 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine is a prime example of a highly functionalized pyridine, offering a trifecta of reactive and modulating groups: a metabolically robust trifluoromethyl group, and two distinct halogen atoms—bromo and chloro—that serve as versatile handles for further chemical elaboration through cross-coupling reactions.

This technical guide provides a comprehensive exploration of the synthetic pathways to this compound. In the absence of a direct, publicly documented synthesis, this guide presents two plausible and scientifically grounded synthetic routes, constructed from established principles of pyridine chemistry and supported by analogous transformations found in the literature. We will delve into the causality behind the proposed experimental choices, offering insights into the regiochemical challenges and how to navigate them. This document is intended to be a practical and intellectual resource for scientists engaged in the synthesis of complex heterocyclic molecules.

Chapter 1: The Strategic Importance of this compound

The unique arrangement of substituents in this compound makes it a valuable intermediate in several areas of chemical research and development:

-

Medicinal Chemistry: The trifluoromethyl group is a well-established bioisostere for a methyl group, but with significantly different electronic properties. It is known to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, all of which can lead to improved drug candidates. The bromo and chloro substituents provide orthogonal handles for the sequential introduction of other molecular fragments via reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

-

Agrochemicals: Many modern herbicides, fungicides, and insecticides incorporate halogenated and trifluoromethylated pyridine cores. These groups contribute to the biological activity and environmental persistence of the agrochemical. This compound serves as a key building block for the synthesis of novel and more effective crop protection agents.

-

Materials Science: The electronic properties of highly functionalized pyridines make them interesting candidates for applications in materials science, including the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers.

Chapter 2: Proposed Synthetic Pathways

Given the lack of a direct reported synthesis for this compound, we propose two logical synthetic strategies. Pathway 1, which we consider the primary and most promising route, involves the sequential halogenation of a 2-(trifluoromethyl)pyridine precursor. Pathway 2 offers an alternative approach starting from a dihalogenated pyridine.

Pathway 1: Sequential Halogenation of a 2-(Trifluoromethyl)pyridine Precursor

This pathway is predicated on the directing effects of the trifluoromethyl group and the pyridine nitrogen, both of which favor electrophilic substitution at the 3- and 5-positions. The key to this approach is the controlled, stepwise introduction of the chloro and bromo substituents.

Caption: Proposed primary synthetic pathway for this compound.

Step 1: Chlorination of 2-(Trifluoromethyl)pyridine

The first step involves the regioselective chlorination of a suitable 2-(trifluoromethyl)pyridine starting material. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution. However, this deactivation is most pronounced at the ortho and para positions relative to the trifluoromethyl group (positions 3 and 6). The pyridine nitrogen also deactivates the ring, particularly at the 2, 4, and 6 positions. The combined effect of the nitrogen and the trifluoromethyl group strongly directs electrophilic attack to the 5-position, and to a lesser extent, the 3-position. Thus, direct chlorination of 2-(trifluoromethyl)pyridine is expected to yield primarily the 5-chloro isomer.

Experimental Protocol: Chlorination of 2-(Trifluoromethyl)pyridine

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 2-(trifluoromethyl)pyridine (1.0 eq).

-

Solvent and Catalyst: Add a suitable solvent such as concentrated sulfuric acid. Introduce a catalyst, for example, iron(III) chloride (FeCl₃) (0.1 eq).

-

Chlorinating Agent: While stirring, introduce chlorine gas at a controlled rate, or use an alternative chlorinating agent such as N-chlorosuccinimide (NCS).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 150-170°C for several hours (e.g., 18 hours), monitoring the progress by GC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a base, such as sodium hydroxide, and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield 5-Chloro-2-(trifluoromethyl)pyridine.

Rationale for Experimental Choices:

-

Harsh Conditions: The use of high temperatures and a Lewis acid catalyst (FeCl₃) is necessary to overcome the deactivation of the pyridine ring by the trifluoromethyl group and the ring nitrogen.

-

Regioselectivity: As discussed, the electronic properties of the starting material strongly favor chlorination at the 5-position.

Step 2: Bromination of 5-Chloro-2-(trifluoromethyl)pyridine

The second step is the bromination of the 5-chloro-2-(trifluoromethyl)pyridine intermediate. The existing chloro and trifluoromethyl groups are both meta-directing. Therefore, the incoming electrophile (bromine) will be directed to the remaining open meta-position, which is the 3-position.

Experimental Protocol: Bromination of 5-Chloro-2-(trifluoromethyl)pyridine

-

Reaction Setup: In a similar setup as the chlorination step, charge the flask with 5-chloro-2-(trifluoromethyl)pyridine (1.0 eq).

-

Solvent and Catalyst: Use a solvent system such as a mixture of concentrated sulfuric acid and fuming sulfuric acid (oleum).

-

Brominating Agent: Slowly add a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a suitable temperature (e.g., 130°C) and maintain for a period of time (e.g., 10 hours), monitoring the reaction by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction and carefully quench it by pouring it onto ice. Neutralize with a suitable base and extract the product with an organic solvent.

-

Purification: Wash the organic extracts, dry over an anhydrous salt, and remove the solvent in vacuo. The final product, this compound, can be purified by recrystallization or column chromatography.

Rationale for Experimental Choices:

-

Activating the Brominating Agent: The use of fuming sulfuric acid helps to generate a more potent electrophilic bromine species, which is necessary to react with the highly deactivated pyridine ring.

-

Regiocontrol: The directing effects of the existing substituents ensure that the bromination occurs selectively at the 3-position.

Pathway 2: Trifluoromethylation of a Dihalogenated Pyridine

This alternative pathway begins with a commercially available dihalogenated pyridine, such as 3-bromo-5-chloropyridine, and introduces the trifluoromethyl group in the final step. This approach can be advantageous if the starting dihalopyridine is readily accessible and if efficient methods for trifluoromethylation are available.

Caption: Proposed alternative synthetic pathway for this compound.

Step 1: Trifluoromethylation of 3-Bromo-5-chloropyridine

The introduction of a trifluoromethyl group onto a pyridine ring can be achieved through several methods, including copper-catalyzed reactions (e.g., using Ruppert-Prakash reagent, TMSCF₃) or photoredox catalysis.[1][2][3] For this specific transformation, a radical-based trifluoromethylation would likely be the most effective approach, as the 2-position of the pyridine ring is susceptible to radical attack.

Experimental Protocol: Trifluoromethylation of 3-Bromo-5-chloropyridine

-

Reaction Setup: In a photochemically appropriate reaction vessel (e.g., a quartz tube), dissolve 3-bromo-5-chloropyridine (1.0 eq).

-

Reagents: Add a trifluoromethyl source, such as trifluoroacetic anhydride or a Togni reagent, and a suitable photocatalyst (e.g., an iridium or ruthenium complex). An oxidant may also be required.

-

Solvent: Use a degassed solvent appropriate for photoredox catalysis, such as acetonitrile or DMF.

-

Reaction Conditions: Irradiate the reaction mixture with visible light (e.g., from a blue LED) at room temperature for several hours until the starting material is consumed (monitored by LC-MS).

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to isolate the desired product, this compound.

Rationale for Experimental Choices:

-

Mild Conditions: Photoredox catalysis allows for the generation of trifluoromethyl radicals under mild conditions, which can be advantageous for substrates with multiple functional groups.

-

Regioselectivity: The innate reactivity of the pyridine ring positions the radical trifluoromethylation preferentially at the 2- and 4-positions. In this case, the 2-position is sterically more accessible.

Chapter 3: Data Presentation and Characterization

The following table summarizes the expected properties of the key compounds in the proposed synthetic pathways.

| Compound | Starting Material(s) | Key Reagents | Expected Yield (%) | Expected Purity (%) |

| 5-Chloro-2-(trifluoromethyl)pyridine | 2-(Trifluoromethyl)pyridine | Cl₂, FeCl₃ or NCS | 60-75 | >95 (after purif.) |

| This compound | 5-Chloro-2-(trifluoromethyl)pyridine | Br₂, H₂SO₄/oleum or NBS | 50-65 | >98 (after purif.) |

| This compound | 3-Bromo-5-chloropyridine | CF₃ source, photocatalyst | 40-55 | >98 (after purif.) |

Characterization of this compound:

-

¹H NMR: Two doublets in the aromatic region, corresponding to the two protons on the pyridine ring.

-

¹³C NMR: Six distinct signals for the carbon atoms of the pyridine ring and the trifluoromethyl group.

-

¹⁹F NMR: A singlet corresponding to the trifluoromethyl group.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the compound, showing the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.

Chapter 4: Conclusion and Future Outlook

This technical guide has outlined two plausible and scientifically sound synthetic pathways for the preparation of this compound. The primary proposed route, involving sequential halogenation of a 2-(trifluoromethyl)pyridine precursor, offers a high degree of regiochemical control based on established principles of electrophilic aromatic substitution on deactivated pyridine rings. The alternative pathway, utilizing a modern trifluoromethylation reaction, provides a more convergent approach.

The experimental protocols provided are based on analogous transformations and serve as a strong starting point for laboratory synthesis. Researchers and drug development professionals can use this guide to inform their synthetic strategies and to navigate the challenges associated with the synthesis of this and other highly functionalized heterocyclic compounds. The continued development of novel halogenation and trifluoromethylation methods will undoubtedly open up new avenues for the efficient and selective synthesis of such valuable building blocks in the future.

References

A Technical Guide to the Spectral Analysis of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

Preamble: The Strategic Importance of Halogenated Trifluoromethylpyridines in Modern Chemistry

In the landscape of pharmaceutical and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Its utility is magnified exponentially through strategic functionalization. The introduction of a trifluoromethyl (-CF3) group, in particular, is a widely employed tactic to enhance critical molecular properties. The strong electron-withdrawing nature of the -CF3 group can significantly increase a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When combined with halogen atoms like bromine and chlorine, which serve as versatile synthetic handles for cross-coupling reactions, the resulting framework becomes exceptionally valuable.

This guide focuses on a specific, highly functionalized scaffold: 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine . While direct, comprehensive spectral data for this exact isomer (CAS No. 823222-22-6) is not abundantly available in public repositories, a robust and predictive analysis can be constructed. By leveraging foundational spectroscopic principles and drawing parallels with closely related, well-characterized analogues, we can build a reliable analytical model. This document serves as an in-depth guide for researchers, providing the expected spectral characteristics and the underlying scientific reasoning for the structural elucidation of this important chemical intermediate.

Molecular Structure and Isomeric Considerations

The precise arrangement of substituents on the pyridine ring is critical, as different isomers will yield distinct spectral data. The subject of this guide is this compound, whose structure is detailed below.

Caption: Molecular structure with IUPAC numbering for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The following predictions are based on established substituent effects and data from analogous compounds found in the literature.[2]

¹H NMR Spectroscopy

The structure features two protons on the aromatic ring (H4 and H6).

-

Causality of Chemical Shifts: Both protons are attached to a highly electron-deficient ring due to the electronegative nitrogen atom and the three strongly electron-withdrawing substituents (Br, Cl, CF3). Consequently, their resonances are expected to appear significantly downfield.

-

Predicted Spectrum:

-

H4: This proton is situated between a bromine and a chlorine atom. It will appear as a doublet.

-

H6: This proton is adjacent to the nitrogen atom and meta to the chlorine atom. It will also appear as a doublet.

-

-

Coupling: The two protons (H4 and H6) are meta to each other. This will result in a small scalar coupling (⁴JHH), typically observed in the range of 2-3 Hz, which will be visible in the splitting of both doublets.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides unambiguous evidence for the presence of the trifluoromethyl group.[3]

-

Causality of Chemical Shift: The chemical shift of a -CF3 group is highly sensitive to its electronic environment.[3] For a -CF3 group attached to an electron-deficient pyridine ring, the signal is expected in a well-defined region.

-

Predicted Spectrum: A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF3 group. Based on data for similar aromatic trifluoromethyl compounds, the chemical shift is anticipated in the range of -65 to -70 ppm (relative to CFCl₃).[2][4] This distinct signal serves as a crucial diagnostic peak for confirming the molecule's identity and purity.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the molecule.

-

Causality of Chemical Shifts:

-

C2, C3, C5: These carbons are directly bonded to electronegative substituents (CF3, Br, Cl) and the ring nitrogen, causing their signals to be significantly deshielded and appear downfield.

-

C4, C6: These carbons are bonded to hydrogen and will appear at relatively higher field strengths compared to the substituted carbons.

-

C-CF3 Coupling: The carbon of the trifluoromethyl group (C in CF3) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), a hallmark feature. The pyridine carbon bonded to the CF3 group (C2) will also exhibit a quartet, but with a smaller two-bond coupling constant (²JCF).[2]

-

Predicted NMR Data Summary

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | ~8.6 - 8.8 | Doublet (d) | ⁴JHH = 2-3 Hz | H6 |

| ¹H | ~8.0 - 8.2 | Doublet (d) | ⁴JHH = 2-3 Hz | H4 |

| ¹⁹F | ~ -66 | Singlet (s) | - | -CF₃ |

| ¹³C | ~148-152 (q) | Quartet | ²JCF ≈ 35 Hz | C2 |

| ¹³C | ~148-151 | Singlet | - | C6 |

| ¹³C | ~140-143 | Singlet | - | C4 |

| ¹³C | ~133-136 | Singlet | - | C5 |

| ¹³C | ~120-123 | Singlet | - | C3 |

| ¹³C | ~121-124 (q) | Quartet | ¹JCF ≈ 275 Hz | -CF₃ |

Part 2: Infrared (IR) Spectroscopy – Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

-

Experimental Rationale: The analysis is based on identifying characteristic absorption bands. For a solid sample, the spectrum is typically acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The latter is often preferred for its simplicity and reproducibility.[5]

-

Key Vibrational Modes:

-

C-H Stretching: Aromatic C-H stretching vibrations are expected as weak to medium bands above 3000 cm⁻¹.

-

C=C and C=N Stretching: The pyridine ring vibrations will produce a series of sharp, medium-to-strong bands in the 1600-1400 cm⁻¹ region.

-

C-F Stretching: The C-F bonds of the trifluoromethyl group will give rise to very strong, characteristic absorption bands, typically in the 1350-1100 cm⁻¹ region. These are often the most intense peaks in the spectrum.

-

C-Cl and C-Br Stretching: Vibrations for carbon-halogen bonds appear in the fingerprint region (<1000 cm⁻¹). The C-Cl stretch is expected around 800-600 cm⁻¹, while the C-Br stretch appears at lower wavenumbers, typically 600-500 cm⁻¹.

-

Predicted IR Absorption Data Summary

| Frequency Range (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C and C=N Ring Stretch |

| 1350 - 1100 | Very Strong | C-F Stretch (from -CF₃ group) |

| 850 - 750 | Strong | C-Cl Stretch |

| 650 - 550 | Medium | C-Br Stretch |

Part 3: Mass Spectrometry (MS) – Fragmentation and Isotopic Pattern

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Trustworthiness through Isotopic Signature: The most powerful diagnostic feature in the mass spectrum of this compound is its unique isotopic pattern. The presence of one bromine atom (⁷⁹Br:⁸¹Br ≈ 50.7%:49.3%) and one chlorine atom (³⁵Cl:³⁷Cl ≈ 75.8%:24.2%) creates a highly characteristic cluster of peaks for the molecular ion. This pattern is a self-validating system; if the observed cluster does not match the theoretical distribution, the identified compound is incorrect.

-

Predicted Molecular Ion Cluster (M⁺):

-

M⁺: The peak corresponding to the lightest isotopes (C₆H₂⁷⁹Br³⁵Cl F₃N).

-

M+2: A more intense peak due to the presence of either ⁸¹Br or ³⁷Cl.

-

M+4: A peak from the combination of ⁸¹Br and ³⁷Cl.

-

The relative intensities of this M, M+2, and M+4 cluster provide a definitive fingerprint for a molecule containing one Br and one Cl atom.

-

-

Fragmentation Pathways: Electron impact (EI) ionization would likely induce fragmentation. Plausible pathways include the loss of a bromine atom ([M-Br]⁺), a chlorine atom ([M-Cl]⁺), or the trifluoromethyl radical ([M-CF₃]⁺), which would all produce further diagnostic peaks.

Predicted Mass Spectrometry Data Summary

| m/z Value (Nominal) | Ion Identity | Significance |

| 259 / 261 / 263 | [C₆H₂⁷⁹Br³⁵ClF₃N]⁺ / [M+2]⁺ / [M+4]⁺ | Molecular Ion Cluster (confirms MW and elemental composition of Br and Cl) |

| 180 / 182 | [M-Br]⁺ | Loss of Bromine |

| 224 / 226 | [M-Cl]⁺ | Loss of Chlorine |

| 190 / 192 | [M-CF₃]⁺ | Loss of Trifluoromethyl group |

Part 4: Standard Experimental Protocols

To ensure the generation of high-quality, reproducible data, standardized methodologies must be employed.

General Workflow for Spectroscopic Analysis

Caption: A standardized workflow for the comprehensive spectral characterization of a chemical intermediate.

Methodology for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use standard parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each carbon. A longer acquisition time or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled spectrum. Use a spectral width appropriate for organofluorine compounds. Reference the spectrum relative to an external standard or by using the spectrometer's internal calibrated frequency.[4]

Methodology for FT-IR Spectroscopy

-

Sample Preparation: If using an ATR accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

-

Acquisition: Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Methodology for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Acquisition (LC-MS): Inject the solution into an LC-MS system equipped with an electrospray ionization (ESI) source. Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and other adducts.

-

Acquisition (GC-MS): For volatile compounds, a GC-MS with an electron impact (EI) source is highly effective for observing the molecular ion and its fragmentation patterns.

Conclusion

This compound is a molecule of significant synthetic potential. While a consolidated public datasheet of its spectral properties is elusive, a rigorous and scientifically sound characterization can be confidently predicted. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of the carbon-hydrogen framework and confirms the trifluoromethyl group. Mass spectrometry offers definitive proof of molecular weight and elemental composition through its unique Br/Cl isotopic signature. Finally, IR spectroscopy verifies the presence of the key functional groups. This guide provides the necessary framework for researchers to confidently identify and characterize this valuable compound, ensuring the integrity of their subsequent research and development efforts.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. biophysics.org [biophysics.org]

- 4. colorado.edu [colorado.edu]

- 5. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug discovery and agrochemical design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine (CAS No. 823222-22-6) is a highly functionalized heterocyclic building block that offers medicinal chemists a versatile platform for the synthesis of novel compounds. Its pyridine core, substituted with a trifluoromethyl group and two distinct halogens—bromine and chlorine—provides multiple reactive sites for participation in a variety of cross-coupling and substitution reactions.[1]

This guide provides a comprehensive overview of the critical safety and handling protocols for this compound, grounded in authoritative safety data and practical laboratory experience. Adherence to these guidelines is paramount to ensuring the safety of laboratory personnel and the integrity of experimental outcomes.

Compound Profile and Hazard Identification

This compound is a liquid at ambient temperature with a molecular weight of approximately 260.44 g/mol .[2][3] A thorough understanding of its chemical and physical properties is the foundation of a robust safety protocol.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 823222-22-6 | [2][4] |

| Molecular Formula | C₆H₂BrClF₃N | [2][3] |

| Molecular Weight | 260.44 g/mol | [2][3] |

| Physical Form | Liquid | [2] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | Ambient | [2] |

GHS Hazard Classification

Based on available safety data, this compound is classified as a hazardous substance.[2] The Globally Harmonized System (GHS) classifications are summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |

Signal Word: Warning [2]

The causality behind these classifications lies in the reactivity of the halogenated and trifluoromethylated pyridine ring. Halogenated aromatic compounds can be irritants and may have varying levels of toxicity. The trifluoromethyl group can influence the electronic properties of the pyridine ring, affecting its interaction with biological systems.

Risk Assessment and Mitigation: A Self-Validating System

A proactive approach to safety involves a continuous cycle of risk assessment and mitigation. The following workflow is designed to be a self-validating system, ensuring that safety measures are integral to the experimental design.

Engineering Controls and Personal Protective Equipment (PPE)

The primary directive in handling any hazardous chemical is to minimize exposure. This is achieved through a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, dispensing, and addition to reaction mixtures, must be conducted in a properly functioning chemical fume hood.[5] The fume hood provides critical protection against the inhalation of vapors and containment of any potential spills. Facilities should also be equipped with readily accessible eyewash stations and safety showers.[5]

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken. For handling this compound, the following PPE is mandatory:

-

Eye and Face Protection: Chemical safety goggles are required at all times. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's glove compatibility chart for the specific type of nitrile glove and breakthrough time.[5]

-

Lab Coat: A fully buttoned lab coat must be worn to protect against skin contact.[5]

-

-

Respiratory Protection: For routine handling within a certified chemical fume hood, additional respiratory protection is typically not required. However, in the event of a spill or if there is a potential for exposure outside of a fume hood, a NIOSH/MSHA-approved respirator with an appropriate cartridge should be used by trained personnel.[5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to preventing accidents and maintaining the purity of the reagent.

Handling

-

Avoid Contact: All personal contact, including inhalation, should be avoided.[6]

-

Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[7]

-

Hygiene: Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[7] Contaminated clothing should be removed and laundered before reuse.[6]

-

Incompatible Materials: Keep away from strong oxidizing agents.

Storage

-

Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Incompatibilities: Store away from incompatible materials.[5]

-

Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.

Emergency Procedures: A Plan for Every Contingency

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention. | [5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. | [5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [5] |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention. | [5] |

Spill Response